molecular formula C24H25N3O2S2 B2900142 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide CAS No. 902899-50-7

2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide

Cat. No.: B2900142
CAS No.: 902899-50-7
M. Wt: 451.6
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Description

The compound 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide features a fused thiazoloquinazolin core modified with a thioxo group at position 1 and a dipropylacetamide side chain. This structure combines a bicyclic heterocyclic system with a lipophilic amide substituent, which may enhance membrane permeability and bioactivity.

Properties

CAS No.

902899-50-7

Molecular Formula

C24H25N3O2S2

Molecular Weight

451.6

IUPAC Name

2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N,N-dipropylacetamide

InChI

InChI=1S/C24H25N3O2S2/c1-3-14-25(15-4-2)20(28)16-26-22-21(17-10-6-5-7-11-17)31-24(30)27(22)19-13-9-8-12-18(19)23(26)29/h5-13H,3-4,14-16H2,1-2H3

SMILES

CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide typically involves multi-step procedures. One common method includes the condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters under the conditions of Gewald’s reaction . The reaction proceeds through the formation of intermediate thiazoles, which then undergo intramolecular cyclization to form the thiazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. The thiazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Biological Activity
Target Compound Thiazolo[3,4-a]quinazolin 1-thioxo, N,N-dipropylacetamide Not specified (hypothetical) Antifungal (inferred)
Triazolo[3,4-b]thiadiazoles Triazolo-thiadiazole Pyrazole, 4-methoxyphenyl Diethyl oxalate, NaH in toluene Antifungal (14-α-demethylase inhibition)
Thiadiazolo[3,2-a]triazines Thiadiazolo-triazine Trichloroethyl, acetamide Cyclization in H₂SO₄ Structural analysis (X-ray confirmed)

Structural Features

  • Target Compound : The thiazoloquinazolin core is distinct from triazolo-thiadiazoles and thiadiazolo-triazines but shares fused heterocyclic motifs. The dipropylacetamide side chain may enhance lipophilicity compared to the trichloroethyl or pyrazole groups in analogs.
  • Triazolo-Thiadiazoles : Feature a triazole-thiadiazole fusion with pyrazole substituents, favoring planar geometry for enzyme binding.
  • Thiadiazolo-Triazines : Incorporate a trichloroethyl group, which may influence steric hindrance and stability.

Physicochemical Properties

  • IR and NMR data from analogs highlight characteristic absorptions for amides (ν ~1670 cm⁻¹) and aromatic systems, which could guide characterization of the target.

Research Implications and Gaps

  • Structural Insights : X-ray diffraction of thiadiazolo-triazines confirms the importance of crystallography in validating bicyclic systems, a method applicable to the target compound.
  • Activity Prediction : Molecular docking studies provide a template for evaluating the target’s interaction with fungal enzymes.
  • Synthetic Challenges : The dipropylacetamide group may complicate purification compared to simpler substituents in analogs, necessitating optimized protocols.

Biological Activity

The compound 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide is a member of the thiazoloquinazoline family, recognized for its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O2S2C_{26}H_{21}N_{3}O_{2}S_{2}, with a molecular weight of 471.59 g/mol. The compound features a thiazoloquinazoline backbone, characterized by a fused thiazole and quinazoline structure, which is crucial for its biological activity.

Key Features:

PropertyValue
CAS Number 1114614-27-5
IUPAC Name N-ethyl-2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N-phenylacetamide
Molecular Weight 471.59 g/mol
Chemical Structure Chemical Structure

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been shown to interact with neurotransmitter systems, particularly glutamate receptors and acetylcholinesterase.

The compound is hypothesized to act as an antagonist to glutamate receptors and an inhibitor of acetylcholinesterase. These interactions suggest potential applications in treating neurodegenerative diseases such as Alzheimer's disease by modulating neurotransmission pathways.

Research Findings

Recent studies have highlighted the following aspects of the compound's biological activity:

  • Neuroprotective Effects : Experimental data suggest that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity.
  • Antioxidant Activity : The thiazoloquinazoline derivatives have shown antioxidant properties, which are beneficial in preventing cellular damage in neurodegenerative conditions.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various bacterial strains.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
Thiazolo[3,4-a]quinazolineLacks additional phenyl and ethyl groupsLess stable; lower bioactivity
2-PhenylthiazoleContains a phenyl group but lacks quinazoline structureDifferent reactivity profile
N-Ethylthiazolium derivativeSimilar thiazole framework but different substituentsEnhanced solubility; varied biological activity

The presence of both ethyl and phenyl substituents in the target compound contributes to its enhanced molecular stability and potential bioactivity compared to these similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of thiazoloquinazoline derivatives:

  • Alzheimer's Disease Model : In vitro studies using neuronal cell lines demonstrated that treatment with the compound led to reduced levels of amyloid-beta plaques.
  • Neuroprotective Assays : Animal models treated with the compound showed improved cognitive function and reduced oxidative stress markers compared to control groups.
  • Antimicrobial Testing : The compound was tested against various pathogens, showing significant inhibition zones in agar diffusion assays.

Q & A

Q. What are the recommended synthetic routes for 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step heterocyclization reactions. A general approach includes:

  • Step 1 : Formation of intermediate thioamide derivatives via nucleophilic substitution or cyclocondensation. For example, reacting isothiocyanates with hydrazides in ethanol under reflux, followed by acid-catalyzed cyclization (e.g., concentrated H2SO4 at 293–298 K for 24 hours) to form thiazoloquinazoline cores .
  • Step 2 : Acetamide side-chain introduction via alkylation or coupling reactions. N,N-dipropylacetamide groups can be appended using chloroacetamide derivatives in the presence of anhydrous K2CO3 in acetone .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., 1:1 molar ratios) improves yields. TLC monitoring (Silufol UV-254 plates) ensures reaction progression .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound, and what key spectral markers should be prioritized?

  • <sup>1</sup>H NMR : Prioritize signals for the N,N-dipropylacetamide moiety (δ ~1.91 ppm for CH3, δ ~3.2–3.4 ppm for N–CH2 groups) and aromatic protons (δ ~7.2–8.0 ppm for phenyl/thiazole rings) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1670–1657 cm<sup>-1</sup>) and thioamide (C=S) vibrations (~1130–1044 cm<sup>-1</sup>) .
  • Mass Spectrometry (FAB/MS) : Validate molecular ion peaks (e.g., m/z = [M+H]<sup>+</sup>) and isotopic patterns consistent with Cl or S atoms .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular configuration of intermediates formed during the synthesis?

X-ray diffraction is critical for confirming bond angles, torsion angles, and hydrogen-bonding networks in co-crystallized intermediates. For example:

  • Co-crystals of N-substituted thioacetamides and acetamides (e.g., compounds 4.1 and 4.1a in ) reveal intermolecular interactions stabilizing intermediates during heterocyclization. Key parameters include C–S bond lengths (~1.68 Å for thioamide vs. ~1.54 Å for amide) and dihedral angles between fused rings .
  • Synchrotron radiation or single-crystal XRD (e.g., using a Bruker D8 Venture diffractometer) resolves disorder in phenyl/thiazole ring orientations, aiding mechanistic studies .

Q. What computational strategies can predict the bioactivity of this compound, and how do structural modifications influence target binding?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Substituents like the thioxo group enhance hydrogen bonding with catalytic residues (e.g., Tyr 118), while dipropylacetamide chains influence hydrophobic pocket occupancy .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for substituents) with antifungal or antibacterial activity. For example, electron-withdrawing groups (e.g., Cl) on the phenyl ring improve membrane permeability .

Q. How can researchers address contradictions in spectral data when confirming the formation of the target compound?

  • Case Study : Discrepancies in <sup>1</sup>H NMR integration ratios (e.g., unexpected splitting of N–CH2 signals) may arise from rotameric equilibria or impurities. Solutions include:
    • Variable Temperature NMR : Cooling samples to 233 K slows conformational exchange, sharpening split peaks .
    • HPLC Purification : Use reverse-phase C18 columns (MeCN/H2O gradients) to isolate pure fractions before analysis .
    • Complementary Techniques : Cross-validate with <sup>13</sup>C NMR (e.g., carbonyl carbons at ~170 ppm) or high-resolution MS .

Q. What methodologies are effective for analyzing reaction mechanisms involving thioxo-thiazoloquinazoline intermediates?

  • Kinetic Studies : Monitor reaction progress via in situ FTIR to track C=S bond consumption (e.g., loss of ~1044 cm<sup>-1</sup> peaks during cyclization) .
  • Isotopic Labeling : Introduce <sup>15</sup>N or <sup>34</sup>S isotopes to trace nitrogen/sulfur migration pathways during heterocyclization. MS/MS fragmentation patterns confirm label retention .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of thiazoloquinazoline ring formation?

  • Polar Aprotic Solvents (e.g., DMF): Stabilize transition states via dipole interactions, favoring 5-exo cyclization over 6-endo pathways.
  • Acid Catalysts (e.g., H2SO4): Protonate carbonyl oxygens, accelerating nucleophilic attack by thioamide groups. Higher acid strength (e.g., PPA) may reduce side-product formation .

Q. What strategies validate the purity of this compound in biological assays, and how can researchers mitigate interference from synthetic byproducts?

  • HPLC-UV/HRMS : Use orthogonal methods to confirm purity (>98%). For example, a C18 column with a 0.1% TFA/MeCN gradient separates target compounds from dimers or oxidation byproducts .
  • Microscopy : Differential Scanning Calorimetry (DSC) detects polymorphic impurities (e.g., melting point deviations >2°C from literature values) .

Q. What are the limitations of current synthetic protocols, and how can they be improved for scalable academic research?

  • Limitations : Low yields (<50%) in cyclization steps due to competing polymerization.
  • Solutions : Flow chemistry setups with immobilized catalysts (e.g., SiO2-supported H2SO4) enhance reproducibility and reduce reaction times .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) for antimicrobial applications?

  • Substitution Patterns : Introduce halogens (Cl, F) at the phenyl ring’s para position to enhance lipophilicity and biofilm penetration .
  • Side-Chain Modifications : Replace dipropyl groups with cyclopropyl or morpholine moieties to improve metabolic stability. Synthetic routes involve Ullmann coupling or Buchwald-Hartwig amination .

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